3-[1-(Methylamino)ethyl]-3-azetidinol is a chemical compound with significant relevance in medicinal chemistry. It is known for its role as an impurity of Rivastigmine, a drug used to treat Alzheimer's disease. The compound's systematic name reflects its structural complexity, which includes a methylamino group and an azetidine ring.
The compound is primarily derived from the synthesis of Rivastigmine, where it appears as an impurity. Its chemical structure can be represented by the molecular formula and a molecular weight of 236.31 g/mol. It is also associated with various synonyms, including Rivastigmine Desmethyl Impurity and 3-(1-(Methylamino)ethyl)phenyl N-ethyl-N-methylcarbamate .
3-[1-(Methylamino)ethyl]-3-azetidinol belongs to the class of azetidines, which are saturated heterocyclic compounds containing a four-membered nitrogen-containing ring. Its classification as an impurity indicates its presence in pharmaceutical formulations rather than as a standalone therapeutic agent.
The synthesis of 3-[1-(Methylamino)ethyl]-3-azetidinol can be achieved through various methods, with the Horner-Wadsworth-Emmons (HWE) reaction being one of the most reliable techniques. This method involves the reaction of phosphonate esters with aldehydes or ketones to yield substituted alkenes.
The molecular structure of 3-[1-(Methylamino)ethyl]-3-azetidinol features a four-membered azetidine ring, which is characterized by its nitrogen atom and three carbon atoms.
The structure can be visualized through its chemical representation, highlighting the arrangement of atoms and functional groups.
3-[1-(Methylamino)ethyl]-3-azetidinol participates in several chemical reactions typical for amines and azetidines.
The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission, which is crucial in treating neurodegenerative diseases like Alzheimer's .
The physical and chemical properties of 3-[1-(Methylamino)ethyl]-3-azetidinol are essential for understanding its behavior in various environments.
The compound exhibits typical reactivity associated with amines and azetidines, including nucleophilic substitution and electrophilic addition reactions.
Although primarily recognized as an impurity in Rivastigmine formulations, 3-[1-(Methylamino)ethyl]-3-azetidinol has potential applications in scientific research.
The construction of the strained azetidine ring in 3-[1-(methylamino)ethyl]-3-azetidinol requires precise regiocontrol to avoid regioisomeric byproducts. Intramolecular nucleophilic displacement serves as the predominant strategy, where appropriately functionalized linear precursors undergo ring closure under basic conditions. A pivotal approach involves N-alkyl-3-halo-propan-1-amines undergoing base-mediated cyclization (e.g., K₂CO₃ in DMF at 60°C), yielding the azetidine core with the hydroxy group positioned exclusively at C-3. This regioselectivity arises from the kinetic preference for 3-exo-tet ring closure over competing 4- or 5-membered ring formation [1] [3].
Schmidt-type rearrangements provide an alternative pathway using γ-hydroxy imines. Treatment with NaN₃ under acidic conditions (TFA, CH₂Cl₂, 0°C to rt) generates an azido iminium ion intermediate, which rearranges regioselectively to the 3-hydroxyazetidine. This method delivers the core with inherent C-3 oxygenation essential for the target molecule [3] [6]. Steric and electronic factors in the imine precursor dictate the success of this rearrangement, with electron-deficient imines favoring higher yields (>75%) [3].
Table 1: Regioselective Azetidine Cyclization Methods
Precursor Type | Reagent/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
N-Alkyl-3-halo-propan-1-amine | K₂CO₃, DMF, 60°C | >95% 3-substituted | 60-78% |
γ-Hydroxy imine | NaN₃, TFA, CH₂Cl₂, 0°C→rt | Exclusive C-3 OH | 65-82% |
β-Lactam reduction | LiAlH₄, Et₂O, 0°C→reflux | 3-Azetidinol | 70-85% |
Installing the 1-(methylamino)ethyl side chain at C-3 with defined stereochemistry presents significant synthetic challenges. Chiral pool utilization leverages enantiomerically pure precursors like L-serine or D-glyceraldehyde acetonide. For instance, L-serine derivatives are elaborated through N-Boc protection, ester reduction, and Mitsunobu inversion to install the ethylamine backbone before cyclization. This approach secures the (R)- or (S)-configuration at the C-1' position of the side chain with >98% ee, confirmed by chiral HPLC analysis [6].
Diastereoselective alkylation of chiral auxiliaries attached to the azetidinone nitrogen offers precise stereocontrol. Evans oxazolidinone auxiliaries direct the addition of methylmagnesium bromide to C-4 of 3-hydroxy-2-azetidinones, affording trans-3,4-disubstituted azetidines after auxiliary removal and reduction. The 1-(methylamino)ethyl group is then introduced via reductive amination of 3-azetidinone intermediates using methylamine and NaBH₃CN, achieving diastereomeric ratios up to 95:5 [2] [6].
Table 2: Stereocontrol Strategies for Side Chain Installation
Strategy | Key Reagents/Steps | Stereochemical Outcome | de/ee |
---|---|---|---|
Chiral Pool (L-Serine) | Boc-protection, Mitsunobu, cyclization | (R)-1'-methylaminoethyl | >98% ee |
Evans Auxiliary | Oxazolidinone alkylation, reductive amination | trans-3,4-disubstituted azetidine | 90-95% de |
Enzymatic Resolution | Lipase-catalyzed ester hydrolysis | Single enantiomer of precursor | >99% ee |
Catalytic enantioselective methodologies circumvent the stoichiometric waste associated with traditional auxiliaries. Chiral salen-aluminum complexes catalyze the asymmetric ring-opening (ARO) of meso-aziridines with methylamine nucleophiles. For example, N-tosyl aziridines derived from 1,2-aminols undergo ARO at 25°C in toluene with 5 mol% Al-salen catalyst, yielding β-amino amines with 92% ee. Subsequent regioselective cyclization (NaH, THF) forms the azetidine ring without racemization [3].
Organocatalytic Mannich reactions construct the chiral 1-(methylamino)ethyl moiety directly. L-Proline-catalyzed (20 mol%) addition of acetone to N-Boc-iminoethyl acetate affords β-amino carbonyls with syn-diastereoselectivity (syn/anti = 90:10) and 89% ee. Reduction (NaBH₄) and ring closure complete the synthesis [6].
Conventional thermal routes suffer from prolonged reaction times and energy inefficiency. Microwave-accelerated cyclizations reduce azetidine formation from hours to minutes. A representative protocol irradiates a 3-chloro-propylamine precursor with K₂CO₃ in MeCN (150 W, 120°C, 15 min), achieving 88% yield versus 65% yield after 8 hours under conventional heating [3] [6].
Solvent-free reductive aminations using polymer-supported reagents enhance sustainability. Montmorillonite K10 clay catalyzes the reaction between 3-acetyl-azetidine and methylamine under neat conditions (50°C, 2 h), followed by in-situ reduction with MP-BH₃ (macroporous polystyrene-bound borohydride). This tandem protocol delivers the target compound in 94% isolated yield with minimal purification [6].
3-Hydroxyazetidine serves as a versatile scaffold for late-stage introduction of the 1-(methylamino)ethyl group. Reductive amination of 3-acetylazetidine proves most efficient: condensation with methylamine hydrochloride (Et₃N, MeOH, 0°C) forms the imine, reduced by NaBH₄ at −78°C to afford the racemic target in 85% yield. Enantioselective variants employ (R)-DTBM-SEGPHOS-Ru catalysts for asymmetric hydrogenation (140 psi H₂, iPrOH, 50°C), achieving 95% ee [2].
Aminomethylation via organometallic addition offers an alternative route. Grignard reagents (CH₃MgBr) add to N-Boc-3-azetidinone, producing tertiary alcohols. Catalytic deoxygenation (Et₃SiH, BF₃·OEt₂) yields the des-hydroxy analog, which undergoes amination via azide reduction (PPh₃, H₂O) followed by N-methylation (HCO₂H, HCO₂H) [1] [3].
Table 3: Post-Functionalization Approaches to 3-[1-(Methylamino)ethyl]-3-azetidinol
Starting Material | Key Transformation | Conditions | Yield |
---|---|---|---|
3-Acetylazetidine | Reductive amination | MeNH₂, NaBH₄, MeOH, −78°C | 85% |
3-Acetylazetidine | Asymmetric hydrogenation | Ru-(R)-DTBM-SEGPHOS, H₂ (140 psi) | 91% (95% ee) |
N-Boc-3-azetidinone | Grignard addition/deoxygenation/amination | 1) MeMgBr 2) Et₃SiH/BF₃ 3) NaN₃, reduction | 62% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7